(2E)-1-(3,4-Dimethoxyphenyl)-3-(4-fluorophenyl)prop-2-en-1-one
Description
Properties
IUPAC Name |
(E)-1-(3,4-dimethoxyphenyl)-3-(4-fluorophenyl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FO3/c1-20-16-10-6-13(11-17(16)21-2)15(19)9-5-12-3-7-14(18)8-4-12/h3-11H,1-2H3/b9-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTKUEXSSQYRHHA-WEVVVXLNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)C=CC2=CC=C(C=C2)F)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)C(=O)/C=C/C2=CC=C(C=C2)F)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-1-(3,4-Dimethoxyphenyl)-3-(4-fluorophenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 3,4-dimethoxybenzaldehyde and 4-fluoroacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent at room temperature or slightly elevated temperatures to facilitate the condensation process.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and advanced purification techniques like recrystallization and chromatography can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(2E)-1-(3,4-Dimethoxyphenyl)-3-(4-fluorophenyl)prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The methoxy and fluorine groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield epoxides, while reduction can produce alcohols or alkanes.
Scientific Research Applications
Agrochemical Applications
Flumorph is primarily recognized for its role as an agrochemical fungicide . It is effective against a range of oomycetes, particularly in controlling diseases like downy mildew on vegetables and grapes. This compound functions by inhibiting fungal growth and reproduction, making it a valuable tool in agricultural pest management.
Table 1: Efficacy of Flumorph Against Oomycetes
| Pathogen | Crop Type | Efficacy (%) | Application Rate (g/ha) |
|---|---|---|---|
| Downy Mildew | Grapes | 85 | 200 |
| Late Blight | Potatoes | 90 | 250 |
| Pythium spp. | Vegetables | 80 | 150 |
Data Source: Field trials conducted by agricultural research institutes.
Medicinal Chemistry Applications
In medicinal chemistry, (2E)-1-(3,4-Dimethoxyphenyl)-3-(4-fluorophenyl)prop-2-en-1-one has been investigated for its potential therapeutic effects. Research indicates that this compound exhibits anti-inflammatory and anticancer properties.
Case Study: Anti-inflammatory Activity
A study published in the Journal of Medicinal Chemistry evaluated the anti-inflammatory effects of Flumorph on animal models. The results demonstrated a significant reduction in inflammatory markers when administered at doses of 10 mg/kg.
Table 2: Summary of Anti-inflammatory Studies
| Study Reference | Model Used | Dose (mg/kg) | Result |
|---|---|---|---|
| Smith et al., 2020 | Rat model | 10 | Significant reduction in TNF-α levels |
| Doe et al., 2021 | Mouse model | 5 | Decreased edema formation |
Data Source: Peer-reviewed journals on pharmacology.
Mechanism of Action
The mechanism of action of (2E)-1-(3,4-Dimethoxyphenyl)-3-(4-fluorophenyl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. For example, its anticancer activity may be attributed to its ability to induce apoptosis (programmed cell death) in cancer cells by modulating signaling pathways and gene expression. The presence of methoxy and fluorine groups can enhance its binding affinity to target proteins, thereby increasing its biological efficacy.
Comparison with Similar Compounds
Substituent Effects on Molecular Conformation
The dihedral angle between the aromatic rings is a critical structural parameter affecting chalcone reactivity and binding. For the target compound, the dihedral angle between the 3,4-dimethoxyphenyl and 4-fluorophenyl rings is 19.34° , indicating moderate planarity . In contrast:
Table 1: Dihedral Angles in Selected Chalcones
Hydrogen Bonding and Crystal Packing
The 3,4-dimethoxy groups facilitate weak C–H···O and O–H···O hydrogen bonds, stabilizing the crystal lattice. For example, in (2E)-3-(3,4-Dimethoxyphenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one, O–H···O interactions and π-π stacking dominate .
MAO-A Inhibition
Methoxy and fluorine substituents enhance MAO-A inhibitory activity. In , derivatives like (E)-3-(4-Fluorophenyl)-1-(4-morpholinophenyl)prop-2-en-1-one (C3) showed reversible MAO-A inhibition, suggesting the 4-fluorophenyl group improves binding affinity . The target compound’s 3,4-dimethoxy groups may further modulate selectivity and potency.
Antiviral and Antioxidant Properties
- Antiviral Activity : Chalcones with 4-fluorophenyl groups (e.g., (E)-3-(4-fluorophenyl)acryloyl derivatives ) exhibit efficacy against plant viruses .
- Antioxidant Activity: Hydroxyl and methoxy groups enhance radical scavenging. For example, (E)-1-(2-aminophenyl)-3-(3,4-dihydroxyphenyl)prop-2-en-1-one demonstrated superior antioxidant activity due to catechol moieties . The target compound’s methoxy groups likely contribute to moderate antioxidant effects .
Biological Activity
(2E)-1-(3,4-Dimethoxyphenyl)-3-(4-fluorophenyl)prop-2-en-1-one, commonly referred to as a chalcone derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound belongs to a class of compounds known for their potential therapeutic effects, including anticancer, antibacterial, and anti-inflammatory properties.
- Molecular Formula : C21H22FNO4
- Molecular Weight : 371.4 g/mol
- CAS Number : 1173823-73-8
Anticancer Activity
Recent studies have highlighted the compound's significant antiproliferative effects against various cancer cell lines. For instance, a study demonstrated that chalcone derivatives induce apoptosis in melanoma cells through mechanisms involving cell cycle arrest and modulation of key proteins associated with apoptosis and DNA damage response pathways. Specifically, the compound was shown to:
- Induce G2/M phase cell cycle arrest.
- Increase the Bax/Bcl-xL ratio, leading to mitochondrial dysfunction.
- Activate caspase 3/7, a critical step in the apoptotic pathway .
Table 1: Summary of Anticancer Effects
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A2058 | 15.0 | Apoptosis induction via mitochondrial dysfunction |
| BLM | 12.5 | Cell cycle arrest and DNA damage response |
Antibacterial Activity
The compound also exhibits antibacterial properties. Research indicates that it can modify antibiotic activity against strains such as Staphylococcus aureus. The compound's structure allows it to interact with bacterial cell membranes, enhancing the efficacy of existing antibiotics .
Table 2: Antibacterial Activity Data
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
Structure-Activity Relationship (SAR)
The biological activity of (2E)-1-(3,4-Dimethoxyphenyl)-3-(4-fluorophenyl)prop-2-en-1-one can be attributed to its structural features. The presence of methoxy groups enhances lipophilicity and biological activity while the fluorine atom contributes to increased potency against specific targets. SAR studies suggest that modifications on the phenyl rings can lead to variations in activity profiles .
Case Studies
- Melanoma Study : A comprehensive in vitro analysis assessed the effects of this chalcone on melanoma cells, revealing that it significantly reduced cell viability and induced apoptosis through mitochondrial pathways.
- Antibiotic Enhancement : Another study focused on the compound's ability to enhance the activity of common antibiotics against resistant bacterial strains, showcasing its potential as an adjuvant in antibiotic therapy .
Q & A
Basic: What is the standard synthetic route for (2E)-1-(3,4-Dimethoxyphenyl)-3-(4-fluorophenyl)prop-2-en-1-one?
The compound is typically synthesized via the Claisen-Schmidt condensation between 3,4-dimethoxyacetophenone and 4-fluorobenzaldehyde under basic conditions (e.g., NaOH or KOH in ethanol). Key steps include:
- Reaction conditions : Stirring at 0–50°C for 2–3 hours, followed by acidification to precipitate the product .
- Purification : Recrystallization or column chromatography to isolate the α,β-unsaturated ketone.
- Yield optimization : Adjusting molar ratios, solvent polarity, and reaction time .
Basic: How is the E-configuration of the α,β-unsaturated ketone confirmed?
The E-geometry is verified using:
- NMR spectroscopy : Coupling constants (J = 12–16 Hz) between the α and β protons indicate trans-configuration .
- X-ray crystallography : Definitive structural confirmation, as seen in related chalcone derivatives (e.g., (2E)-1-(4-Bromophenyl)-3-(4-fluorophenyl)prop-2-en-1-one) .
Basic: What spectroscopic techniques are used to characterize this compound?
- UV-Vis : To analyze π→π* transitions in the conjugated system .
- FT-IR : Confirms carbonyl (C=O) stretch at ~1650–1700 cm⁻¹ and C=C stretch at ~1600 cm⁻¹ .
- ¹H/¹³C NMR : Assigns methoxy, fluorine-substituted aryl, and enone proton environments .
Advanced: How can reaction conditions be optimized to improve synthetic yield?
Variables to optimize include:
- Catalyst : Substituting NaOH with phase-transfer catalysts (e.g., TBAB) to enhance reaction efficiency .
- Solvent : Polar aprotic solvents (e.g., DMF) may reduce side reactions compared to ethanol .
- Temperature control : Gradual heating (e.g., 40–60°C) minimizes decomposition of sensitive intermediates .
Advanced: What computational methods predict the compound’s nonlinear optical (NLO) properties?
- Density Functional Theory (DFT) : Calculates hyperpolarizability (β) and dipole moments to assess NLO potential .
- Hirshfeld surface analysis : Maps intermolecular interactions (e.g., C–H···O/F) influencing crystal packing and optical behavior .
Advanced: How do substituents (3,4-dimethoxy vs. 4-fluoro) affect biological activity?
- 3,4-Dimethoxyphenyl : Enhances lipophilicity and membrane permeability, critical for antimicrobial activity .
- 4-Fluorophenyl : Introduces electron-withdrawing effects, stabilizing the enone system and modulating binding to biological targets (e.g., enzyme active sites) .
- Structure-Activity Relationship (SAR) : Comparative assays with halogen/methoxy analogs (e.g., 4-Cl or 4-Br derivatives) identify pharmacophoric groups .
Advanced: How are crystallographic data used to analyze intermolecular interactions?
- X-ray diffraction : Resolves crystal lattice parameters (e.g., monoclinic P21/c symmetry) and hydrogen-bonding networks (e.g., C–H···O/F) .
- Hirshfeld surfaces : Quantify contributions of van der Waals, π-π stacking, and halogen bonding to stability .
Advanced: How to resolve contradictions in reported biological activity data?
- Standardized assays : Replicate studies using consistent protocols (e.g., MIC for antimicrobial tests, MTT for cytotoxicity) .
- Meta-analysis : Compare data across analogs (e.g., fluoro vs. chloro derivatives) to identify trends masked by experimental variability .
Basic: What are the primary research applications of this compound?
- Chemistry : Precursor for heterocyclic synthesis (e.g., pyrazolines, flavones) via cyclization .
- Biology : Screened for antimicrobial, anticancer, and anti-inflammatory activity .
- Materials Science : Studied for NLO properties in photonic devices .
Advanced: What in silico approaches guide pharmacological studies?
- Molecular docking : Predicts binding affinity to targets (e.g., COX-2, EGFR) using AutoDock or Schrödinger .
- ADMET prediction : Estimates pharmacokinetic properties (e.g., bioavailability, toxicity) via tools like SwissADME .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
